molecular formula C8H8ClNO4S B2367922 Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate CAS No. 2248339-67-3

Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate

Cat. No.: B2367922
CAS No.: 2248339-67-3
M. Wt: 249.67
InChI Key: IPAYAGPHUGQOSL-UHFFFAOYSA-N
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Description

Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate is a chemical compound belonging to the pyridine family. It is characterized by its white crystalline solid form and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate typically involves the chlorosulfonation of 3-methylpyridine-2-carboxylate. This reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorosulfonation processes, which are optimized for yield and purity. These methods may include the use of specialized reactors and conditions to maintain the stability of the intermediate and final products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reduction reactions can produce sulfonic acids or sulfonamides .

Scientific Research Applications

Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in the modification of enzymes and other biological targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate: Similar in structure but contains a thiophene ring instead of a pyridine ring.

    Methyl 5-chloro-3-(methylamino)sulfonyl-thiophene-2-carboxylate: Contains a methylamino group instead of a chlorosulfonyl group.

Uniqueness

Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate is unique due to its specific reactivity and the presence of both a chlorosulfonyl group and a pyridine ring. This combination of functional groups and structural features makes it particularly useful in various chemical and biological applications .

Properties

IUPAC Name

methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-5-3-6(15(9,12)13)4-10-7(5)8(11)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAYAGPHUGQOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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